molecular formula C16H10BrCl3N4OS B11777240 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11777240
M. Wt: 492.6 g/mol
InChI Key: ZMRCHIADZDNZJB-UHFFFAOYSA-N
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Description

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the triazole intermediate.

    Thioether Formation: The triazole derivative is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with 2,4,6-trichloroacetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the triazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or debrominated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: The triazole ring is a common motif in antifungal and antibacterial agents.

    Cancer Research: Potential use as a scaffold for developing new anticancer drugs.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its complex structure.

    Pharmaceuticals: Used in the synthesis of various pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide depends on its application:

    Biological Systems: It may interact with enzymes or receptors, inhibiting their function or altering their activity.

    Chemical Reactions: Acts as a ligand or intermediate, facilitating specific reactions through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide: Positional isomer with the bromine atom in a different position, potentially altering its properties.

Uniqueness

The presence of the bromophenyl group in the 3-position of the triazole ring and the trichlorophenyl acetamide moiety makes this compound unique

Properties

Molecular Formula

C16H10BrCl3N4OS

Molecular Weight

492.6 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C16H10BrCl3N4OS/c17-9-3-1-2-8(4-9)15-22-16(24-23-15)26-7-13(25)21-14-11(19)5-10(18)6-12(14)20/h1-6H,7H2,(H,21,25)(H,22,23,24)

InChI Key

ZMRCHIADZDNZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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